4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is a complex organic compound belonging to the thiazole class. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a thioxo group, and an o-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide typically involves the reaction of N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanate and sulfur. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted thiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazole derivatives, which are valuable in various chemical processes and reactions.
Biology: Thiazole derivatives, including this compound, have shown biological activities such as antimicrobial, antifungal, and antiviral properties. They are used in the development of new drugs and biologically active agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been studied for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, thiazole derivatives are used in the production of agrochemicals, dyes, and other chemical products. Their unique properties make them valuable in a wide range of applications.
Mechanism of Action
The mechanism by which 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4-Amino-N-cyclohexyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes)
Uniqueness: 4-Amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is unique due to its specific structural features, which include the presence of the cyclohexyl group and the o-tolyl group. These features contribute to its distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-11-7-5-6-10-13(11)20-15(18)14(23-17(20)22)16(21)19-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVAOYBRUMNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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